molecular formula C7H12N2S B1490474 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine CAS No. 1171521-15-5

2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine

Cat. No.: B1490474
CAS No.: 1171521-15-5
M. Wt: 156.25 g/mol
InChI Key: KAUHGEGPUJTZCK-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic flux and metabolite levels within cells.

Cellular Effects

2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine may result in changes in cellular function, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound may be metabolized by aminotransferases, leading to the formation of metabolites that can further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.

Transport and Distribution

The transport and distribution of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine within cells and tissues are crucial for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . The distribution of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can influence its interactions with target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine is important for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can affect its interactions with enzymes, proteins, and other biomolecules, influencing its overall biological activity.

Preparation Methods

The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 2-ethylthiazole with ethylenediamine in the presence of a suitable catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine can be compared with other thiazole derivatives, such as:

The uniqueness of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUHGEGPUJTZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.